molecular formula C9H12Br2O B1615285 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one CAS No. 5682-79-1

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one

Cat. No. B1615285
CAS RN: 5682-79-1
M. Wt: 296 g/mol
InChI Key: PUEVYUYFTVIIKD-UHFFFAOYSA-N
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Patent
US04195038

Procedure details

The above crude, 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone was dissolved in 200 ml. of methylene chloride and the solution was cooled to about -10° C. with an ice-methanol bath. To this solution, 250 ml of pyridine was added under a nitrogen atmosphere. The mixture was stirred about fifteen hours while the temperature was maintained at less than 25° C. The reaction mixture was poured into 800 ml of 15% solution of sulfuric acid in ice water (prepared by the addition of ice to 400 ml of 30% of sulfuric acid solution until the total volume reached 800 ml). The aqueous layer was extracted with three 150 ml portions of methylene chloride. The combined methylene chloride extracts were washed with two 250 ml portions of 30% aqueous sulfuric acid and then with three 300 ml portions of water, dried over anhydrous sodium sulfate and evaporated under reduced pressure (pot temperature less than 50° C.). 3,5-Dibromo-2,6-dimethyl-2,5-heptadiene-4-one (wt. 157.75 g) was obtained as a light brown oil containing about 8% solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:14])([CH:4]([Br:13])[C:5](=[O:12])[CH:6]([Br:11])[C:7](Br)([CH3:9])[CH3:8])[CH3:3].C(Cl)Cl.S(=O)(=O)(O)O>N1C=CC=CC=1>[Br:11][C:6]([C:5](=[O:12])[C:4]([Br:13])=[C:2]([CH3:14])[CH3:3])=[C:7]([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)(C(C(C(C(C)(C)Br)Br)=O)Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred about fifteen hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at less than 25° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with three 150 ml portions of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with two 250 ml portions of 30% aqueous sulfuric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with three 300 ml portions of water, dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (pot temperature less than 50° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC(=C(C)C)C(C(=C(C)C)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 157.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.